N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE
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Overview
Description
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that features a benzimidazole core substituted with a 4-bromobenzyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common route starts with the preparation of 4-bromobenzyl bromide, which is then reacted with 1-pentyl-1H-benzimidazole under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield N-(4-iodobenzyl)-1-pentyl-1H-benzimidazol-2-amine .
Scientific Research Applications
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The bromobenzyl group may enhance binding affinity through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-1-pentyl-1H-benzimidazol-2-amine
- N-(4-fluorobenzyl)-1-pentyl-1H-benzimidazol-2-amine
- N-(4-methylbenzyl)-1-pentyl-1H-benzimidazol-2-amine
Uniqueness
N-[(4-BROMOPHENYL)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity compared to its analogs .
Properties
Molecular Formula |
C19H22BrN3 |
---|---|
Molecular Weight |
372.3g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-pentylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H22BrN3/c1-2-3-6-13-23-18-8-5-4-7-17(18)22-19(23)21-14-15-9-11-16(20)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,21,22) |
InChI Key |
IHPJRQACSJEJTC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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